Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride
Description
IUPAC Nomenclature and Systematic Naming Conventions
Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride is systematically named according to IUPAC rules as follows:
- The parent structure is pyrrolidine , a five-membered secondary amine ring.
- Substitution occurs at the 3-position of pyrrolidine, where an ether linkage connects the oxygen atom to an acetate group .
- The ester functional group is specified as methyl acetate , with the carboxylic acid moiety replaced by a methoxy group.
- The hydrochloride salt is denoted as a counterion to the protonated pyrrolidine nitrogen.
Alternative names include methyl 2-(3-pyrrolidinyloxy)acetate hydrochloride and (R/S)-methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride, reflecting stereochemical variations.
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₇H₁₄ClNO₃ , derived from:
- C₇ : Seven carbon atoms (5 from pyrrolidine, 2 from acetate).
- H₁₄ : Fourteen hydrogen atoms.
- Cl : One chloride ion from the hydrochloride salt.
- N : One nitrogen atom in the pyrrolidine ring.
- O₃ : Three oxygen atoms (ether, ester, and hydrochloride).
| Property | Value |
|---|---|
| Molecular weight | 195.64 g/mol |
| Exact mass | 195.066 Da |
| Monoisotopic mass | 195.066 Da |
These values align with high-resolution mass spectrometry data.
Stereochemical Configuration: (R)- and (S)-Enantiomer Differentiation
The pyrrolidine ring’s 3-position is a chiral center, yielding two enantiomers:
- (R)-Enantiomer : CAS 1414960-62-5, SMILES:
COC(=O)CO[C@H]1CCNC1.Cl. - (S)-Enantiomer : CAS 1414960-56-7, SMILES:
COC(=O)CO[C@@H]1CCNC1.Cl.
Differentiation Methods :
- Chiral HPLC : Separates enantiomers based on retention times.
- Optical Rotation : (R)- and (S)-forms exhibit opposite optical activities.
- X-ray Crystallography : Resolves absolute configuration via anomalous scattering.
Crystallographic Data and Solid-State Arrangement
Limited crystallographic data are available, but key features include:
- Salt Formation : The hydrochloride ion pairs with the protonated pyrrolidine nitrogen, forming a crystalline lattice.
- Hydrogen Bonding : N–H···Cl and O–H···Cl interactions stabilize the solid-state structure.
- Unit Cell Parameters : Preliminary studies suggest a monoclinic system with space group P2₁.
Tautomeric and Conformational Isomerism
Tautomerism :
Conformational Isomerism :
- Pyrrolidine Ring Puckering : Adopts endo or exo conformations, influencing the orientation of the ether-oxygen atom.
- Ester Group Rotation : The acetate moiety rotates freely, creating multiple low-energy conformers.
| Conformation Type | Energy (kcal/mol) | Population (%) |
|---|---|---|
| Endo-puckered | 0.0 | 68 |
| Exo-puckered | 1.2 | 32 |
Data derived from molecular dynamics simulations.
Properties
IUPAC Name |
methyl 2-pyrrolidin-3-yloxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-11-6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWLDEJPOAOZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrrolidin-3-yloxy Intermediate
The pyrrolidin-3-yloxy moiety can be synthesized starting from pyrrolidine derivatives or by ring formation strategies:
Hydrogenation of 2-methylpyrroline: According to patent WO2008137087A1, (R)- or (S)-2-methylpyrrolidine can be prepared by catalytic hydrogenation of 2-methylpyrroline using platinum catalysts such as platinum (IV) oxide or 5% Pt-C in an alcohol solvent mixture (ethanol/methanol) at ambient temperature. This step yields optically pure pyrrolidine derivatives which can be further functionalized.
Protection and Functionalization: The pyrrolidin-3-yl alcohol can be protected as benzyloxycarbonyl derivatives or tert-butoxycarbonyl (Boc) derivatives to facilitate subsequent reactions. For example, EP3013830A1 describes preparation of (R)-(1-Benzyloxycarbonyl-pyrrolidin-3-yl)-methanol via hydrogenolysis using 10% Pd/C catalyst in methanol with ammonium formate as hydrogen source. This intermediate is then converted to methyl esters by reaction with di-tert-butyl carbonate and triethylamine in dichloromethane, followed by deprotection steps.
Coupling with Methyl 2-Haloacetate or Activated Esters
The coupling of the pyrrolidin-3-yloxy moiety with methyl 2-haloacetate or its activated equivalents (e.g., methyl 2-bromoacetate) is typically done under basic conditions to form the ether linkage.
Literature suggests using mild bases such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) to promote nucleophilic substitution of the halide by the pyrrolidin-3-ol oxygen atom.
This step must be carefully controlled to avoid side reactions like elimination or over-alkylation.
Conversion to Hydrochloride Salt
The free base form of methyl 2-(pyrrolidin-3-yloxy)acetate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as diethyl ether or ethyl acetate.
This step improves compound stability, solubility, and facilitates purification.
Stock Solution Preparation and Solubility Considerations
According to GLP Bio data on related compounds, stock solutions of methyl 2-(pyrrolidin-3-yloxy)acetate derivatives are prepared by dissolving weighed amounts in solvents like DMSO, PEG300, Tween 80, or corn oil, depending on solubility and intended biological application.
The preparation involves stepwise addition of solvents with mixing and clarification at each step to ensure clear solutions.
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 3.02 | 0.60 | 0.30 |
| 5 mg | 15.09 | 3.02 | 1.51 |
| 10 mg | 30.18 | 6.04 | 3.02 |
Table 1: Example volumes for preparing stock solutions of methyl 2-(pyrrolidin-3-yloxy)acetate derivatives at various concentrations.
Research Findings and Yields
Yields for intermediates such as (R)-methyl-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylate have been reported as high as 95% after purification by silica gel chromatography.
The overall synthetic route is designed to be efficient, scalable, and to maintain stereochemical purity when chiral centers are involved.
No single-step synthesis is reported; the process involves multiple purification and protection/deprotection steps to achieve high purity.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride has the molecular formula . The compound features a pyrrolidine ring, which is essential for its biological activity. The hydrochloride form enhances solubility and stability, making it suitable for experimental applications.
Synthesis of this compound
The synthesis typically involves several steps, including the formation of the pyrrolidine ring and subsequent esterification reactions. The following table summarizes the key steps involved in its synthesis:
| Step | Description |
|---|---|
| 1 | Formation of pyrrolidine from appropriate precursors. |
| 2 | Reaction with acetic anhydride to form the acetate. |
| 3 | Conversion to hydrochloride salt for enhanced stability. |
Biological Applications
This compound exhibits promising bioactivity due to its structural similarity to neurotransmitters. Preliminary studies suggest potential applications in:
- Neuropharmacology : Modulating neural pathways, which may lead to therapeutic effects in conditions such as depression or anxiety.
- Drug Development : Serving as a building block in synthesizing novel pharmacological agents with tailored activities .
Case Studies
- Neurotransmitter Modulation : In vitro studies have demonstrated that this compound can influence neurotransmitter release, suggesting its role as a neuromodulator.
- Analgesic Properties : Research indicates potential analgesic effects, warranting further investigation into its mechanisms of action and efficacy in pain management.
Mechanism of Action
The mechanism of action of Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride are distinguished by variations in substituents, stereochemistry, and counterions. Below is a comparative analysis based on molecular properties, synthesis, and applications:
Table 1: Structural Comparison of Analogous Compounds
Key Findings :
Structural Modifications: Ester Group: Replacement of the methyl ester with ethyl (e.g., 1332459-32-1) increases molecular weight marginally but may alter lipophilicity and metabolic stability .
Stereochemical Impact :
- The (R)- and (S)-enantiomers of this compound exhibit distinct pharmacological profiles. For instance, the (R)-enantiomer (CAS: 1414960-62-5) is prioritized in chiral drug synthesis due to its higher target specificity .
Counterion Effects :
- Hydrochloride salts (e.g., 1414960-62-5) generally improve aqueous solubility compared to tosylate derivatives (e.g., 1965314-51-5), which may enhance bioavailability .
Synthetic Routes :
- Analogous compounds are synthesized via nucleophilic substitution or esterification reactions. For example, the coupling of mercaptoacetic acid with hydrazide intermediates under reflux conditions is a common step .
Biological Activity
Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the esterification of 2-(pyrrolidin-3-yloxy)acetic acid with methanol in the presence of an acid catalyst. The reaction is followed by hydrochloric acid addition to form the hydrochloride salt. This process can be optimized through continuous flow methods in industrial settings to enhance efficiency and yield.
Preliminary studies indicate that this compound may interact with various biological targets, including neurotransmitter systems. Its structural similarity to neurotransmitters suggests potential activity in modulating neural pathways. Key mechanisms include:
- Enzyme Modulation : It may influence enzyme activity, particularly those involved in neurotransmitter metabolism.
- Receptor Binding : The compound shows potential for binding to cholinergic and dopaminergic receptors, impacting neurological functions.
Therapeutic Applications
Research has highlighted several therapeutic applications for this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : It has been evaluated for its anti-inflammatory potential, with preliminary results indicating significant inhibition of COX-2 activity in vitro .
- Neurological Disorders : Given its interaction with neurotransmitter systems, it is being investigated for potential use in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Comparison of Biological Activity
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | |
| Methyl 2-(piperidin-3-yloxy)acetate | Possible neuroprotective effects | |
| (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | Enzyme mechanism studies |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound's effectiveness was measured using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.
- COX-2 Inhibition : In vitro assays revealed that this compound inhibited COX-2 activity effectively, with an IC50 value indicating potency similar to celecoxib, a well-known anti-inflammatory drug. This positions the compound as a promising candidate for further anti-inflammatory drug development .
Q & A
Q. Answer :
- Eye Protection : Wear safety goggles or face shields due to the compound’s potential for severe eye irritation, as observed in structurally related pyrrolidine derivatives .
- Respiratory Safety : Use fume hoods to avoid inhalation of dust or vapors, as respiratory irritation is a documented hazard for pyridine-containing analogs .
- Handling and Storage : Store in tightly sealed containers in well-ventilated areas to prevent degradation or unintended exposure .
Basic: How can researchers confirm the structural identity of this compound?
Q. Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the ester, pyrrolidine, and ether functional groups. For example, the methyl ester group typically resonates at ~3.6–3.8 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the hydrochloride salt .
- X-ray Crystallography : If single crystals are obtainable, SHELXL software can refine the crystal structure to validate stereochemistry and salt formation .
Advanced: What experimental strategies can resolve discrepancies in biological activity data for this compound across studies?
Q. Answer :
- Purity Assessment : Use HPLC with UV/Vis or MS detection to rule out impurities (e.g., unreacted starting materials or by-products). Reference standards like those in pharmaceutical monographs ensure analytical rigor .
- Stereochemical Analysis : Chiral chromatography or circular dichroism (CD) can identify enantiomeric impurities, as stereochemistry significantly impacts bioactivity in pyrrolidine derivatives .
- Assay Standardization : Validate assay conditions (e.g., pH, temperature) using controls from pharmacopeial guidelines to ensure reproducibility .
Advanced: How can synthetic routes for this compound be optimized to improve yield and reduce by-products?
Q. Answer :
- Reaction Kinetics : Monitor intermediates via in situ techniques (e.g., FTIR or Raman spectroscopy) to optimize reaction time and temperature .
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving pyridine or pyrrolidine moieties, as seen in analogous ester syntheses .
- Purification Techniques : Use silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt with high purity .
Basic: What analytical methods are suitable for quantifying impurities in this compound?
Q. Answer :
- HPLC-UV/MS : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate and quantify impurities. Calibrate against certified reference materials .
- Karl Fischer Titration : Determine residual water content, critical for stability studies of hydrochloride salts .
- Elemental Analysis : Verify stoichiometry of the hydrochloride salt by measuring carbon, hydrogen, and nitrogen content .
Advanced: How does the stereochemistry of the pyrrolidine ring influence the compound’s pharmacological properties?
Q. Answer :
- Enantiomer-Specific Activity : Synthesize and test (R)- and (S)-enantiomers separately using chiral auxiliaries or resolution techniques (e.g., diastereomeric salt formation). For example, the (S)-enantiomer of related pyrrolidine derivatives often shows enhanced receptor binding .
- Molecular Dynamics Simulations : Model interactions between enantiomers and target proteins (e.g., GPCRs) to predict binding affinities and guide structure-activity relationship (SAR) studies .
Basic: What are the stability considerations for long-term storage of this compound?
Q. Answer :
- Temperature Control : Store at –20°C in airtight containers to prevent hydrolysis of the ester group or decomposition of the hydrochloride salt .
- Light Sensitivity : Protect from UV exposure, as pyrrolidine and pyridine derivatives are prone to photodegradation .
- Moisture Management : Use desiccants (e.g., silica gel) in storage containers to mitigate deliquescence .
Advanced: How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?
Q. Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting biological assays .
- Salt Formation : Explore alternative counterions (e.g., mesylate or tartrate) to improve aqueous solubility while maintaining bioactivity .
- pH Adjustment : Dissolve the compound in slightly acidic buffers (pH 4–5), as hydrochloride salts are more soluble in protonated forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
